molecular formula C12H22N2O2 B1403954 Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1260802-34-3

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate

Cat. No. B1403954
CAS RN: 1260802-34-3
M. Wt: 226.32 g/mol
InChI Key: MOMZQKDPZCSNQR-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is a white solid and has a molecular weight of 226.32 .


Molecular Structure Analysis

The molecular structure of this compound consists of a spiro[2.5]octane ring system with an amino group at the 8-position and a tert-butyl carboxylate group at the 5-position . The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(13)12(8-14)5-6-12/h9H,4-8,13H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 226.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Molecular Synthesis and Structure Analysis

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate has been a compound of interest in molecular synthesis and structure analysis. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized its structure using NMR spectroscopy and high-resolution mass spectrometry. The compound's crystal structure was determined by X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Additionally, Jakubowska et al. (2013) focused on the assignment of the absolute configuration of related compounds using NMR spectroscopy, emphasizing the importance of this class of compounds in molecular structure analysis (Jakubowska et al., 2013).

Synthetic Chemistry and Derivation

The compound has been pivotal in synthetic chemistry, providing a basis for the development of novel compounds. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for further selective derivation on the azetidine and cyclobutane rings, offering a convenient entry point to compounds complementing piperidine ring systems (Meyers et al., 2009).

Biologically Active Heterocyclic Compounds Synthesis

Moskalenko and Boev (2012) explored the synthesis of spirocyclic 3-oxotetrahydrofurans, which are used for preparing other potential biologically active heterocyclic compounds. This underlines the compound's role in generating heterocyclic structures with potential biological activities (Moskalenko & Boev, 2012).

Chiral Compound Synthesis

Furthermore, Moriguchi et al. (2014) synthesized a chiral version of this compound as a cyclic amino acid ester, highlighting its significance in the synthesis of chiral compounds. This synthesis did not involve chiral catalysts or enzymes, nor separation by chiral column chromatography, yet it yielded a chiral compound with detailed structural characterization using 1H NMR spectroscopy and high-resolution mass spectrometry (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(13)12(8-14)5-6-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZQKDPZCSNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856650
Record name tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260802-34-3
Record name tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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